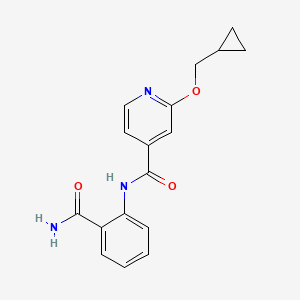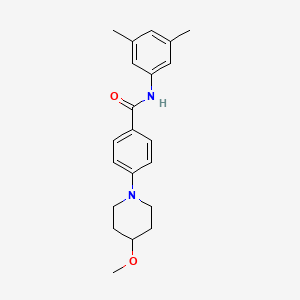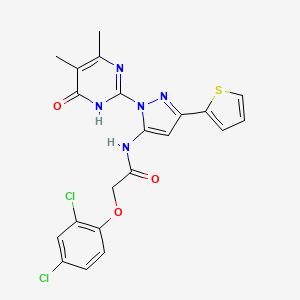![molecular formula C14H14Cl2N4 B2398295 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine CAS No. 100240-52-6](/img/structure/B2398295.png)
3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine” is a heteroaromatic compound . It has been investigated for its potential as an anti-tubercular agent .
Synthesis Analysis
The synthesis of similar compounds has been reported in the literature. For instance, a series of novel substituted-N-(6-(4-(pyrazine-2-carbonyl)piperazine/homopiperazine-1-yl)pyridin-3-yl)benzamide derivatives were designed, synthesized, and evaluated for their anti-tubercular activity .Molecular Structure Analysis
The molecular structure of similar compounds has been determined from single-crystal X-ray diffraction data . The molecular interactions of the derivatized conjugates in docking studies reveal their suitability for further development .Chemical Reactions Analysis
The compound can undergo various chemical reactions. For instance, 3-Chloro-6-phenylpyridazine can undergo nickel catalyzed cross coupling reaction with aromatic and heteroaromatic halides, to give the corresponding substituted aryl- and heteroaryl pyridazines .Aplicaciones Científicas De Investigación
Anti-Diabetic Drug Development
Researchers have explored derivatives of pyridazine, such as triazolo-pyridazine-6-yl-substituted piperazines, for their potential in anti-diabetic drug development. These compounds were evaluated for their ability to inhibit Dipeptidyl peptidase-4 (DPP-4), a target in the management of diabetes, showing promising insulinotropic activities and antioxidant properties. The synthesis of these compounds involved a two-step process, starting with 6-chloro-3-(m-tolyl)-[1,2,4]triazolo[4,3-b]pyridazine, demonstrating significant DPP-4 inhibition and insulinotropic activity, highlighting their potential as effective anti-diabetic medications (Bindu, Vijayalakshmi, & Manikandan, 2019).
Human Rhinovirus (HRV-3) Inhibitors
Chloro-pyridazine piperazines have been developed as potent inhibitors of human rhinovirus (HRV), the causative agent of the common cold. A pharmacophore-based design led to the synthesis of novel compounds with significant activity against HRV-3, demonstrating low cytotoxicity and potential as therapeutic agents for HRV infections (Wang et al., 2011).
Anticancer and Antituberculosis Studies
Derivatives of 3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine have been synthesized and evaluated for their anticancer and antituberculosis activities. For instance, [1-(4-Chlorophenyl) cyclopropyl] (piperazin-1-yl) methanone derivatives exhibited promising in vitro anticancer activity against human breast cancer cell lines and significant antituberculosis activity. This research highlights the compound's versatility and potential in developing treatments for both cancer and tuberculosis (Mallikarjuna, Padmashali, & Sandeep, 2014).
Antimicrobial Activity
Several studies have synthesized and evaluated pyridazine derivatives, including those with the piperazine moiety, for their antimicrobial properties. For example, piperazine and triazolo-pyrazine derivatives were synthesized and showed promising antimicrobial activity against various bacterial and fungal strains, underlining the potential of these compounds in developing new antimicrobial agents (Patil et al., 2021).
Mecanismo De Acción
Target of Action
It is known that similar compounds, such as 3-(piperazin-1-yl)pyridazine derivatives, have been studied for their biological properties .
Result of Action
These effects would be the result of the compound’s interaction with its targets and the subsequent changes in biochemical pathways .
Direcciones Futuras
Propiedades
IUPAC Name |
3-chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14Cl2N4/c15-11-2-1-3-12(10-11)19-6-8-20(9-7-19)14-5-4-13(16)17-18-14/h1-5,10H,6-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSXDEMFQZHOKLD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCN1C2=CC(=CC=C2)Cl)C3=NN=C(C=C3)Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14Cl2N4 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-Chloro-6-[4-(3-chlorophenyl)piperazin-1-yl]pyridazine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![N-((4-hydroxy-4,5,6,7-tetrahydrobenzofuran-4-yl)methyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2398213.png)

![8-fluoro-2-isonicotinoyl-3,4-dihydro-1H-dipyrido[1,2-a:4',3'-d]pyrimidin-11(2H)-one](/img/structure/B2398219.png)
![N-(4-oxo-5,6,7,8-tetrahydro-4H-thiazolo[5,4-c]azepin-2-yl)quinoxaline-2-carboxamide](/img/structure/B2398220.png)
![[2-[(4-bromophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-(9H-xanthen-9-yl)methanone](/img/structure/B2398221.png)

![[1,1'-Biphenyl]-4-yl(3-(pyrimidin-2-ylamino)azetidin-1-yl)methanone](/img/structure/B2398223.png)

![rac-(1R,5S,6S)-2-Oxabicyclo[3.2.0]hept-6-ylamine hydrochloride](/img/structure/B2398226.png)
![[(1R,2S)-1-(Aminomethyl)-2-ethenylcyclopropyl]methanol](/img/structure/B2398230.png)
![Ethyl 7-(4-isopropylphenyl)-5-methyl-4,7-dihydro-[1,2,4]triazolo[1,5-a]pyrimidine-6-carboxylate](/img/structure/B2398232.png)
![2-{5-[3-(3-bromophenyl)-1,2,4-oxadiazol-5-yl]-2-oxopyridin-1(2H)-yl}-N-methyl-N-(3-methylphenyl)acetamide](/img/structure/B2398233.png)
